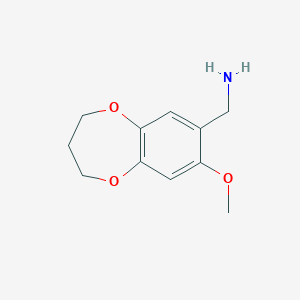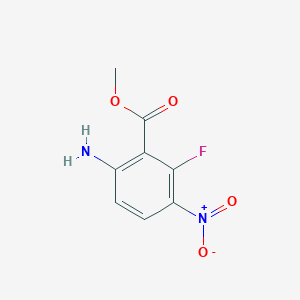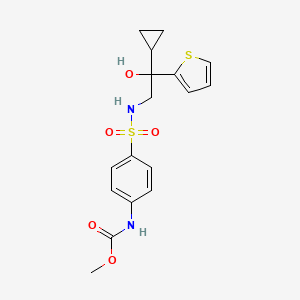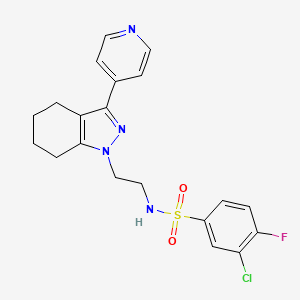![molecular formula C19H27N3O3 B2661550 (E)-N-[3-(4,6-Dimethoxy-1H-indol-2-yl)propyl]-4-(dimethylamino)but-2-enamide CAS No. 2411333-38-3](/img/structure/B2661550.png)
(E)-N-[3-(4,6-Dimethoxy-1H-indol-2-yl)propyl]-4-(dimethylamino)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-[3-(4,6-Dimethoxy-1H-indol-2-yl)propyl]-4-(dimethylamino)but-2-enamide, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research. This compound is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays an important role in cell growth and proliferation.
Wirkmechanismus
(E)-N-[3-(4,6-Dimethoxy-1H-indol-2-yl)propyl]-4-(dimethylamino)but-2-enamide exerts its inhibitory effect on EGFR by binding to the ATP-binding site of the receptor tyrosine kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation, migration, and survival. (E)-N-[3-(4,6-Dimethoxy-1H-indol-2-yl)propyl]-4-(dimethylamino)but-2-enamide has been shown to be highly selective for EGFR, with minimal cross-reactivity with other receptor tyrosine kinases.
Biochemical and Physiological Effects:
(E)-N-[3-(4,6-Dimethoxy-1H-indol-2-yl)propyl]-4-(dimethylamino)but-2-enamide has been shown to have a number of biochemical and physiological effects. In cancer cells, (E)-N-[3-(4,6-Dimethoxy-1H-indol-2-yl)propyl]-4-(dimethylamino)but-2-enamide inhibits the activation of EGFR and downstream signaling pathways, leading to cell cycle arrest and apoptosis. In addition, (E)-N-[3-(4,6-Dimethoxy-1H-indol-2-yl)propyl]-4-(dimethylamino)but-2-enamide has been shown to inhibit the migration and invasion of cancer cells. In non-cancer cells, (E)-N-[3-(4,6-Dimethoxy-1H-indol-2-yl)propyl]-4-(dimethylamino)but-2-enamide has been shown to inhibit the growth and differentiation of various cell types, such as keratinocytes and fibroblasts.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-N-[3-(4,6-Dimethoxy-1H-indol-2-yl)propyl]-4-(dimethylamino)but-2-enamide has several advantages for lab experiments. It is a highly selective and potent inhibitor of EGFR, and has been extensively characterized in various biological assays. In addition, (E)-N-[3-(4,6-Dimethoxy-1H-indol-2-yl)propyl]-4-(dimethylamino)but-2-enamide is commercially available and relatively inexpensive. However, (E)-N-[3-(4,6-Dimethoxy-1H-indol-2-yl)propyl]-4-(dimethylamino)but-2-enamide has some limitations for lab experiments. It has poor solubility in water and other polar solvents, which can limit its use in certain assays. In addition, (E)-N-[3-(4,6-Dimethoxy-1H-indol-2-yl)propyl]-4-(dimethylamino)but-2-enamide has a relatively short half-life, which can limit its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on (E)-N-[3-(4,6-Dimethoxy-1H-indol-2-yl)propyl]-4-(dimethylamino)but-2-enamide. One direction is to investigate the effects of EGFR inhibition on the immune system, as EGFR is known to play a role in immune cell function. Another direction is to develop more potent and selective inhibitors of EGFR, which may have improved efficacy and fewer side effects. Finally, (E)-N-[3-(4,6-Dimethoxy-1H-indol-2-yl)propyl]-4-(dimethylamino)but-2-enamide could be used as a tool to investigate the role of EGFR in various diseases, such as cancer and neurodegenerative diseases.
Synthesemethoden
The synthesis of (E)-N-[3-(4,6-Dimethoxy-1H-indol-2-yl)propyl]-4-(dimethylamino)but-2-enamide involves several steps, starting from the reaction of 4,6-dimethoxyindole with 3-bromopropylamine to form the intermediate compound. The intermediate is then reacted with 4-(dimethylamino)but-2-enoyl chloride to yield (E)-N-[3-(4,6-Dimethoxy-1H-indol-2-yl)propyl]-4-(dimethylamino)but-2-enamide. The purity and yield of the final product can be improved by using various purification techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
(E)-N-[3-(4,6-Dimethoxy-1H-indol-2-yl)propyl]-4-(dimethylamino)but-2-enamide has been extensively used in scientific research to investigate the role of EGFR in various biological processes, such as cell proliferation, differentiation, migration, and apoptosis. (E)-N-[3-(4,6-Dimethoxy-1H-indol-2-yl)propyl]-4-(dimethylamino)but-2-enamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and glioma. In addition, (E)-N-[3-(4,6-Dimethoxy-1H-indol-2-yl)propyl]-4-(dimethylamino)but-2-enamide has been used to study the effects of EGFR inhibition on the development and progression of various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetic retinopathy.
Eigenschaften
IUPAC Name |
(E)-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-22(2)10-6-8-19(23)20-9-5-7-14-11-16-17(21-14)12-15(24-3)13-18(16)25-4/h6,8,11-13,21H,5,7,9-10H2,1-4H3,(H,20,23)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXYVRVPDNDAAN-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCCCC1=CC2=C(N1)C=C(C=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCCCC1=CC2=C(N1)C=C(C=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2661467.png)
![N-[(4-methylphenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2661468.png)


![4-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2661472.png)




![N'-[7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2661479.png)
![1-[4-(methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione, trifluoroacetic acid](/img/structure/B2661480.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2661481.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)furan-3-carboxamide](/img/structure/B2661488.png)